N,N'-(butane-1,4-diyl)bis(2-aminoacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Butane-1,4-diyl)bis(2-aminoacetamide) is an organic compound characterized by the presence of two aminoacetamide groups connected by a butane-1,4-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(butane-1,4-diyl)bis(2-aminoacetamide) typically involves the reaction of butane-1,4-diamine with glycine or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the addition of a coupling agent such as dicyclohexylcarbodiimide to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of N,N’-(butane-1,4-diyl)bis(2-aminoacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Butane-1,4-diyl)bis(2-aminoacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N,N’-(Butane-1,4-diyl)bis(2-aminoacetamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in therapeutic agents and as a scaffold for drug design.
Industry: Utilized in the production of polymers and as a cross-linking agent in materials science.
Mechanism of Action
The mechanism of action of N,N’-(butane-1,4-diyl)bis(2-aminoacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide): Similar structure but with oxo groups instead of amino groups.
N,N’-(Ethane-1,2-diyl)bis(2-aminoacetamide): Shorter linker between the aminoacetamide groups.
N,N’-(Propane-1,3-diyl)bis(2-aminoacetamide): Intermediate linker length.
Uniqueness: N,N’-(Butane-1,4-diyl)bis(2-aminoacetamide) is unique due to its specific linker length, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the linker length plays a crucial role in the compound’s properties and effectiveness.
Properties
Molecular Formula |
C8H18N4O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-amino-N-[4-[(2-aminoacetyl)amino]butyl]acetamide |
InChI |
InChI=1S/C8H18N4O2/c9-5-7(13)11-3-1-2-4-12-8(14)6-10/h1-6,9-10H2,(H,11,13)(H,12,14) |
InChI Key |
MXHXQOGDBVEROG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)CN)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.